molecular formula C11H16N2O3 B14873390 2-Amino-2-(5-(piperidin-1-yl)furan-2-yl)acetic acid

2-Amino-2-(5-(piperidin-1-yl)furan-2-yl)acetic acid

Cat. No.: B14873390
M. Wt: 224.26 g/mol
InChI Key: SAHFIFSGAJAQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(5-(piperidin-1-yl)furan-2-yl)acetic acid is an organic compound that features a furan ring substituted with a piperidine group and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(5-(piperidin-1-yl)furan-2-yl)acetic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Piperidine Group: The piperidine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by the piperidine moiety.

    Amino Acid Functionalization: The amino acid moiety can be introduced through amination reactions, where an amine group is added to the furan ring.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran or tetrahydrofuran derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the piperidine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation Products: Furanones, carboxylic acids.

    Reduction Products: Dihydrofurans, tetrahydrofurans.

    Substitution Products: Various substituted furans and piperidines.

Scientific Research Applications

2-Amino-2-(5-(piperidin-1-yl)furan-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-(piperidin-1-yl)furan-2-yl)acetic acid involves its interaction with specific molecular targets. The furan ring and piperidine group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Furanacetic acid: Similar in structure but lacks the piperidine group.

    Piperidine derivatives: Compounds with a piperidine ring but different substituents on the ring.

    Furan derivatives: Compounds with a furan ring but different functional groups attached.

Uniqueness: 2-Amino-2-(5-(piperidin-1-yl)furan-2-yl)acetic acid is unique due to the combination of the furan ring, piperidine group, and amino acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

2-amino-2-(5-piperidin-1-ylfuran-2-yl)acetic acid

InChI

InChI=1S/C11H16N2O3/c12-10(11(14)15)8-4-5-9(16-8)13-6-2-1-3-7-13/h4-5,10H,1-3,6-7,12H2,(H,14,15)

InChI Key

SAHFIFSGAJAQEH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(O2)C(C(=O)O)N

Origin of Product

United States

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